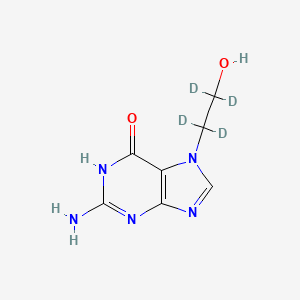

N7-(2-Hydroxyethyl)guanine-d4

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H9N5O2 |

|---|---|

Molecular Weight |

199.20 g/mol |

IUPAC Name |

2-amino-7-(1,1,2,2-tetradeuterio-2-hydroxyethyl)-1H-purin-6-one |

InChI |

InChI=1S/C7H9N5O2/c8-7-10-5-4(6(14)11-7)12(1-2-13)3-9-5/h3,13H,1-2H2,(H3,8,10,11,14)/i1D2,2D2 |

InChI Key |

OCAWYYAMQRJCOY-LNLMKGTHSA-N |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])O)N1C=NC2=C1C(=O)NC(=N2)N |

Canonical SMILES |

C1=NC2=C(N1CCO)C(=O)NC(=N2)N |

Origin of Product |

United States |

Foundational & Exploratory

N7-(2-Hydroxyethyl)guanine-d4 chemical structure and properties

An In-depth Technical Guide to N7-(2-Hydroxyethyl)guanine-d4

Introduction

This compound (N7-HEG-d4) is the deuterated stable isotope-labeled form of N7-(2-Hydroxyethyl)guanine (N7-HEG). Its primary application in scientific research is as an internal standard for the highly sensitive and accurate quantification of N7-HEG in biological samples using mass spectrometry. The non-labeled analogue, N7-HEG, is the principal DNA adduct formed upon exposure to ethylene (B1197577) oxide (EtO), a compound classified as a human carcinogen by the International Agency for Research on Cancer (IARC).[1][2] Ethylene oxide exposure can be both exogenous, from industrial sources, and endogenous, from the metabolism of ethylene.[2] Consequently, N7-HEG serves as a critical biomarker for assessing DNA damage, monitoring exposure to EtO, and evaluating potential cancer risks.[2] This guide provides a comprehensive overview of the chemical structure, properties, biological significance, and analytical methodologies related to N7-HEG-d4.

Chemical Structure and Properties

N7-HEG-d4 is structurally identical to its non-deuterated counterpart, with the exception of four deuterium (B1214612) atoms on the 2-hydroxyethyl group. This mass shift is essential for its use as an internal standard in mass spectrometry, allowing it to be distinguished from the endogenous analyte while sharing near-identical chemical and physical properties.

Chemical Structure:

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₇H₅D₄N₅O₂ | [1][3][4][5][6] |

| Molecular Weight | 199.2 g/mol | [1][3][4][5] |

| CAS Number | 1246818-81-4 | [1][3][5] |

| Unlabeled CAS Number | 53498-52-5 | [3][4] |

| Synonyms | 2-Amino-1,7-dihydro-7-(2-hydroxyethyl-d4)-6H-purin-6-one; 7-(2-Hydroxyethyl-d4)guanine | [3][4] |

| Physical Format | Neat Solid | [5] |

| Solubility | Soluble in DMSO | [6] |

| Melting Point | >300 °C | [6] |

| Storage Conditions | 2-8°C Refrigerator | [1] |

Biological Significance and Applications

The significance of N7-HEG-d4 is intrinsically linked to the biological relevance of N7-HEG as a DNA adduct.

-

Biomarker of Ethylene Oxide Exposure : N7-HEG is the most abundant DNA adduct formed from the reaction of ethylene oxide with DNA.[7] Its quantification in tissues and blood provides a reliable molecular dosimeter of exposure. Studies have established background levels of N7-HEG in rat tissues, which increase in a dose-dependent manner following EtO administration.[2]

-

Internal Standard in Bioanalysis : Due to its structural and chemical similarity to N7-HEG, N7-HEG-d4 is the ideal internal standard for quantitative analysis.[7] It co-elutes with the analyte during chromatography and experiences similar ionization efficiency in the mass spectrometer, allowing it to correct for variations in sample preparation, extraction, and instrument response. This ensures high precision and accuracy in determining the levels of N7-HEG, even at very low concentrations.[7]

-

Carcinogenesis Research : The formation of DNA adducts like N7-HEG is considered a critical early event in chemical carcinogenesis.[1] While N7-guanine adducts themselves may not be highly mutagenic, they can lead to depurination, forming apurinic sites, or convert to more persistent and mutagenic ring-opened lesions (formamidopyrimidines, or FAPy).[8] Studying the levels of N7-HEG helps researchers understand the mechanisms of genotoxicity and cancer initiation.

Logical Pathway: Formation of N7-HEG DNA Adduct

The following diagram illustrates the process by which ethylene oxide reacts with DNA to form the N7-HEG adduct.

Experimental Protocols

N7-HEG-d4 is essential for the accurate quantification of N7-HEG. The following protocol is a detailed methodology adapted from established literature for the analysis of N7-HEG in human DNA samples by Gas Chromatography-Electron Capture-Mass Spectrometry (GC-EC-MS).[7]

Quantification of N7-HEG in DNA by GC-EC-MS

This method involves the release of the adduct from the DNA backbone, extensive purification, chemical derivatization to enhance volatility and detectability, followed by GC-MS analysis.

Methodology:

-

Internal Standard Spiking : A known amount of N7-HEG-d4 (e.g., 10 pg) is added to the isolated DNA sample in an aqueous solution. This is a critical step for accurate quantification.[7]

-

Neutral Thermal Hydrolysis : The DNA sample is heated at 100°C for 15 minutes. This process cleaves the glycosidic bond, releasing the N7-HEG and N7-HEG-d4 adducts from the deoxyribose sugar, yielding the free purine (B94841) base.[7]

-

Solvent Extraction : After cooling, the sample is extracted with 1-butanol (B46404) to separate the adducts from the bulk of the hydrolyzed DNA and other hydrophilic components.[7]

-

Initial HPLC Purification : The butanol extract is dried and reconstituted for purification via reverse-phase High-Performance Liquid Chromatography (HPLC) to isolate the N7-HEG fraction from other nucleobases.[7]

-

Chemical Derivatization : The purified fraction undergoes a multi-step derivatization process:

-

Treatment with nitrous acid (HONO).

-

Reaction with pentafluorobenzyl bromide (PFBBr).

-

Acylation with pivalic anhydride. This sequence adds electrophoric groups, making the molecule highly sensitive to electron capture detection and volatile for gas chromatography.[7]

-

-

Secondary Purification : The derivatized sample is further purified using silica (B1680970) solid-phase extraction (SPE) followed by a second reverse-phase HPLC step to remove excess derivatization reagents and byproducts.[7]

-

GC-EC-MS Analysis : The final purified, derivatized sample is injected into a GC-EC-MS system. The instrument separates the analyte from any remaining impurities, and the mass spectrometer detects the characteristic ions of derivatized N7-HEG and N7-HEG-d4. Quantification is achieved by comparing the peak area ratio of the analyte to the deuterated internal standard.[7]

Experimental Workflow Diagram

The diagram below outlines the key stages of the analytical workflow for quantifying N7-HEG using N7-HEG-d4 as an internal standard.

Quantitative Data

The use of N7-HEG-d4 has enabled the precise measurement of N7-HEG levels in various biological contexts.

Table 2: Representative Levels of N7-HEG in Biological Samples

| Sample Type | Condition | N7-HEG Level | Reference |

| Human Granulocytes | General Population | 1.6 to 240 adducts per 10⁷ nucleotides | [7] |

| Rat Tissues (Control) | Endogenous Background | 1.1 to 3.5 adducts per 10⁸ nucleotides | [2] |

| Human Brain Tumor | Untreated Control | Mean of 0.42 pmol/mg DNA | [9] |

| Human Brain Tumor | Post-BCNU Injection (Adjacent) | 369.5 pmol/mg DNA | [9] |

These data highlight the vast range of adduct levels observed, from low endogenous background to high concentrations following exposure to alkylating agents, underscoring the necessity of sensitive and accurate analytical methods facilitated by stable isotope-labeled standards like N7-HEG-d4.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. Determination of endogenous and exogenously derived N7-(2-hydroxyethyl)guanine adducts in ethylene oxide-treated rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | LGC Standards [lgcstandards.com]

- 4. scbt.com [scbt.com]

- 5. This compound | LGC Standards [lgcstandards.com]

- 6. mybiosource.com [mybiosource.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Levels of N7-(2-hydroxyethyl)guanine as a molecular dosimeter of drug delivery to human brain tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Formation of N7-(2-Hydroxyethyl)guanine from Ethylene Oxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical mechanism, kinetics, and analytical detection of N7-(2-Hydroxyethyl)guanine (N7-HEG), the primary DNA adduct formed from exposure to the alkylating agent ethylene (B1197577) oxide (EO). Ethylene oxide, a widely used industrial chemical and sterilant, is a known carcinogen, and its toxicity is primarily attributed to its ability to form covalent adducts with cellular macromolecules, including DNA. Understanding the formation of N7-HEG is crucial for assessing the genotoxic risk of EO, developing sensitive biomarkers of exposure, and informing drug development processes where EO or similar reactive intermediates may be involved. This document details the SN2 reaction mechanism, summarizes key quantitative data, provides experimental protocols for adduct synthesis and analysis, and visualizes the core concepts through diagrams.

The Chemical Mechanism of N7-(2-Hydroxyethyl)guanine Formation

The formation of N7-(2-Hydroxyethyl)guanine (N7-HEG) from the reaction of ethylene oxide (EO) with the guanine (B1146940) base in DNA is a classic example of a bimolecular nucleophilic substitution (SN2) reaction. In this mechanism, the N7 atom of guanine, being the most nucleophilic site on the purine (B94841) base, attacks one of the carbon atoms of the strained three-membered epoxide ring of EO.

The key steps of the reaction are as follows:

-

Nucleophilic Attack: The electron-rich N7 atom of the guanine imidazole (B134444) ring acts as a nucleophile and attacks one of the electrophilic carbon atoms of the ethylene oxide molecule.

-

Ring Opening: This nucleophilic attack leads to the simultaneous opening of the epoxide ring. The strain of the three-membered ring makes ethylene oxide susceptible to such reactions.

-

Transition State: The reaction proceeds through a single transition state where a partial bond is formed between the N7 of guanine and the carbon of ethylene oxide, while the carbon-oxygen bond of the epoxide is partially broken.

-

Product Formation: The reaction results in the formation of a covalent bond between the guanine base and the 2-hydroxyethyl group, yielding N7-(2-Hydroxyethyl)guanine. The other oxygen atom of the original epoxide ring is protonated to form a hydroxyl group.

This reaction is considered the rate-limiting step for the interaction of epoxy-type ultimate carcinogens with the nucleophilic sites of DNA. While N7-HEG is the most abundant adduct, other minor adducts such as O6-(2-hydroxyethyl)guanine (O6-HEG) and N3-(2-hydroxyethyl)adenine (N3-HEA) are also formed at much lower levels. The formation of N7-HEG does not directly disrupt the Watson-Crick base pairing hydrogen bonds in the DNA double helix.

Quantitative Data on N7-HEG Formation

Reaction Kinetics

Computational studies have been employed to determine the energetic favorability of the N7-HEG formation reaction.

| Parameter | Value | Reference |

| Calculated Activation Free Energy | 24.66 kcal/mol | [1] |

Note: This value was determined through computational modeling and is in reasonable agreement with experimental observations.

In Vivo Adduct Levels

Studies in animal models have provided valuable data on the dose-dependent formation of N7-HEG in various tissues following exposure to ethylene oxide.

| Species | Tissue | EO Exposure | N7-HEG Level (adducts/10^8 nucleotides) | Reference |

| Rat | Spleen | 0.1 mg/kg [14C]EO | ~4 | [2] |

| Rat | Liver | 0.1 mg/kg [14C]EO | ~2 | [2] |

| Rat | Stomach | 0.1 mg/kg [14C]EO | ~1 | [2] |

| Rat | Various | 0.01-1.0 mg/kg | Dose-dependent increase | [3] |

| Mouse | Various | 3-100 ppm (4 weeks) | Linear dose-response | [4] |

Note: Adduct levels can vary depending on the experimental conditions, duration of exposure, and time of analysis post-exposure.

Experimental Protocols

This section provides detailed methodologies for the synthesis of N7-HEG and its detection and quantification in biological samples.

Synthesis of N7-(2-Hydroxyethyl)guanine

A detailed, publicly available, step-by-step protocol for the synthesis of N7-HEG from guanine and ethylene oxide is not readily found in the reviewed literature. However, a general approach can be inferred from the synthesis of similar N7-alkylguanine adducts. The following is a generalized protocol that would require optimization.

Materials:

-

Guanine

-

Ethylene oxide (handle with extreme caution in a well-ventilated fume hood)

-

A suitable aprotic polar solvent (e.g., Dimethylformamide - DMF)

-

A non-nucleophilic base (optional, to deprotonate guanine)

-

Reaction vessel capable of handling pressure

-

Purification system (e.g., HPLC)

Procedure:

-

Dissolution: Dissolve guanine in the chosen solvent in the reaction vessel. Gentle heating may be required. If a base is used, it should be added at this stage.

-

Introduction of Ethylene Oxide: Carefully introduce a measured amount of ethylene oxide into the sealed reaction vessel. This step should be performed at a low temperature to control the reaction.

-

Reaction: Allow the reaction to proceed at a controlled temperature. The reaction time will need to be determined empirically.

-

Quenching: After the reaction is complete, carefully vent any unreacted ethylene oxide and quench the reaction, for example, by adding a proton source.

-

Purification: The crude reaction mixture will likely contain unreacted guanine, N7-HEG, and potentially other byproducts. Purify the N7-HEG using a suitable chromatographic method, such as reversed-phase HPLC.

-

Characterization: Confirm the identity and purity of the synthesized N7-HEG using analytical techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Analysis of N7-HEG in DNA Samples

The analysis of N7-HEG in biological samples typically involves DNA extraction, hydrolysis to release the adducted base, and subsequent detection by a sensitive analytical method.

Materials:

-

Biological tissue or cells

-

DNA extraction kit or standard phenol-chloroform extraction reagents

-

Buffer for hydrolysis (e.g., neutral pH buffer)

-

Heating block or water bath

Procedure:

-

DNA Extraction: Isolate high-purity DNA from the biological sample using a commercial kit or a standard protocol.

-

Neutral Thermal Hydrolysis:

-

Resuspend the purified DNA in a neutral pH buffer.

-

Heat the DNA sample at a controlled temperature (e.g., 95-100°C) for a specific duration (e.g., 30-60 minutes). This process cleaves the glycosidic bond between the N7-HEG and the deoxyribose sugar, releasing the adducted base.

-

Cool the sample on ice.

-

-

Sample Cleanup: Centrifuge the sample to pellet the depurinated DNA and any precipitated proteins. The supernatant containing the released N7-HEG is collected for analysis.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Reversed-phase C18 column

-

Electrochemical detector with a glassy carbon working electrode

-

Ag/AgCl reference electrode

Procedure:

-

Mobile Phase Preparation: Prepare an appropriate mobile phase, typically a buffer with an organic modifier (e.g., acetonitrile (B52724) or methanol).

-

Chromatographic Separation:

-

Inject the supernatant from the hydrolysis step onto the HPLC column.

-

Elute the sample using an isocratic or gradient method to separate N7-HEG from other components in the mixture.

-

-

Electrochemical Detection:

-

Set the potential of the glassy carbon working electrode to a value sufficient to oxidize N7-HEG (e.g., +1.35 V vs. Ag/AgCl).[5]

-

Monitor the current generated by the oxidation of N7-HEG as it elutes from the column.

-

-

Quantification: Quantify the amount of N7-HEG by comparing the peak area of the sample to a standard curve generated with known concentrations of a purified N7-HEG standard.

Instrumentation:

-

Liquid Chromatography (LC) system

-

Reversed-phase C18 column

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Procedure:

-

Sample Preparation: The supernatant from the hydrolysis step is typically further purified using solid-phase extraction (SPE) to remove interfering substances.

-

LC Separation:

-

Inject the purified sample onto the LC column.

-

Separate N7-HEG from other components using a suitable gradient elution.

-

-

MS/MS Detection:

-

The eluent from the LC is introduced into the ESI source of the mass spectrometer.

-

Set the mass spectrometer to operate in Multiple Reaction Monitoring (MRM) mode. This involves selecting the precursor ion (the molecular ion of N7-HEG) and a specific product ion that is formed upon fragmentation of the precursor ion in the collision cell.

-

The transition from the precursor to the product ion is highly specific for N7-HEG, providing excellent selectivity and sensitivity.

-

-

Quantification: Quantify N7-HEG by comparing the peak area of the specific MRM transition in the sample to a standard curve generated using a stable isotope-labeled internal standard of N7-HEG (e.g., deuterated N7-HEG).

Conclusion

The formation of N7-(2-Hydroxyethyl)guanine is a critical event in the genotoxicity of ethylene oxide. The SN2 mechanism underlying this reaction is well-understood, and the resulting DNA adduct serves as a valuable biomarker for assessing exposure and potential cancer risk. This technical guide has provided an in-depth overview of the formation of N7-HEG, including the reaction mechanism, quantitative data, and detailed experimental protocols for its synthesis and analysis. The provided workflows and diagrams are intended to be a valuable resource for researchers, scientists, and drug development professionals working in fields where the interaction of electrophilic compounds with DNA is a key consideration. Further research to obtain more comprehensive quantitative data on the influence of various reaction conditions will enhance our ability to model and predict N7-HEG formation in vivo.

References

- 1. abct.fr [abct.fr]

- 2. Dose-response relationships for N7-(2-hydroxyethyl)guanine induced by low-dose [14C]ethylene oxide: evidence for a novel mechanism of endogenous adduct formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Determination of endogenous and exogenously derived N7-(2-hydroxyethyl)guanine adducts in ethylene oxide-treated rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Molecular dosimetry of endogenous and ethylene oxide-induced N7-(2-hydroxyethyl) guanine formation in tissues of rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Determination of N7-(2-hydroxyethyl)guanine by HPLC with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Significance of N7-(2-Hydroxyethyl)guanine DNA Adducts: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological significance of N7-(2-Hydroxyethyl)guanine (N7-HEG) DNA adducts. This document details the formation, analytical detection, DNA repair mechanisms, and biological consequences of this important biomarker of exposure to ethylene (B1197577) oxide and other hydroxyethylating agents.

Introduction

N7-(2-Hydroxyethyl)guanine (N7-HEG) is a DNA adduct formed by the covalent attachment of a 2-hydroxyethyl group to the N7 position of guanine (B1146940), the most nucleophilic site in DNA.[1] This adduct arises from both exposure to exogenous agents, most notably the industrial chemical and sterilant ethylene oxide (EO), and from endogenous metabolic processes.[2][3] Given that ethylene oxide is classified as a human carcinogen by the International Agency for Research on Cancer (IARC), understanding the biological implications of its primary DNA adduct, N7-HEG, is of paramount importance for risk assessment, biomonitoring, and the development of therapeutic strategies.[2] This guide will delve into the quantitative aspects of N7-HEG formation, the detailed methodologies for its detection, the cellular mechanisms of its repair, and its overall biological impact.

Formation of N7-(2-Hydroxyethyl)guanine

The formation of N7-HEG can be attributed to two primary sources: exogenous exposure and endogenous metabolic processes.

-

Exogenous Formation: The most significant exogenous source of N7-HEG is exposure to ethylene oxide. EO is a direct-acting alkylating agent that readily reacts with the N7 position of guanine in DNA to form N7-HEG.[4][5] This exposure can occur in industrial settings where EO is used as a chemical intermediate or in healthcare facilities where it is used as a sterilant.

-

Endogenous Formation: N7-HEG is also formed endogenously through the cytochrome P450-mediated metabolism of ethylene.[2][3] Ethylene is produced by normal physiological processes such as lipid peroxidation and methionine oxidation.[2] This endogenous production establishes a background level of N7-HEG in the DNA of unexposed individuals.[2][3] Furthermore, some studies suggest that exposure to exogenous agents like EO can also enhance the endogenous formation of N7-HEG, potentially through the induction of oxidative stress.[5]

Quantitative Data on N7-(2-Hydroxyethyl)guanine Levels

The quantification of N7-HEG is crucial for assessing exposure and understanding its biological impact. The following tables summarize key quantitative data from studies in animal models and human samples.

Table 1: Endogenous and Exogenously Induced N7-HEG Levels in Rats

| Tissue | Treatment | Dose (mg/kg) | N7-HEG Level (adducts/10⁸ nucleotides) | Reference |

| Liver | Control | - | 1.1 - 3.5 | [2][3] |

| Spleen | Control | - | 1.1 - 3.5 | [2][3] |

| Stomach | Control | - | 1.1 - 3.5 | [2][3] |

| Liver | Ethylene Oxide (single dose) | 0.01 | No significant increase | [2][3] |

| Liver | Ethylene Oxide (single dose) | 1.0 | ~43 | [6] |

| Liver | Ethylene Oxide (3 daily doses) | 1.0 | ~58 | [6] |

| Spleen | [¹⁴C]Ethylene Oxide | 0.002 - 4 | 0.002 - 4 (exogenous) | [5] |

| Liver | [¹⁴C]Ethylene Oxide | 0.002 - 4 | 0.002 - 4 (exogenous) | [5] |

| Stomach | [¹⁴C]Ethylene Oxide | 0.002 - 4 | 0.002 - 4 (exogenous) | [5] |

Table 2: N7-HEG Levels in Human Brain Tumors

| Sample Type | Treatment | N7-HEG Level (pmol/mg DNA) | Reference |

| Recurrent Glioblastoma (Control) | None | 0.42 (mean) | [7] |

| Recurrent Glioblastoma | Intratumoral BCNU | 0.8 (distal to injection) | [7] |

| Recurrent Glioblastoma | Intratumoral BCNU | 2.6 (medial to injection) | [7] |

| Recurrent Glioblastoma | Intratumoral BCNU | 369.5 (adjacent to injection) | [7] |

Experimental Protocols

Accurate detection and quantification of N7-HEG adducts are essential for research in this field. The following sections provide detailed methodologies for key experiments.

Quantification of N7-HEG by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol describes the general steps for the analysis of N7-HEG in DNA samples.

1. DNA Extraction and Purification:

-

Extract genomic DNA from tissues or cells using standard methods (e.g., phenol-chloroform extraction or commercial kits).

-

Ensure high purity of the DNA, as contaminants can interfere with the analysis.

2. DNA Hydrolysis:

-

To release the N7-HEG adduct from the DNA backbone, perform neutral thermal hydrolysis.

-

Spike the DNA sample with a known amount of a stable isotope-labeled internal standard (e.g., [¹³C₄]-N7-HEG or N7-HEG-d₄) prior to hydrolysis for accurate quantification.

-

Heat the DNA sample in water or a neutral buffer at 100°C for 30-60 minutes.

3. Sample Cleanup and Enrichment:

-

After hydrolysis, purify the sample to remove unmodified nucleobases and other interfering substances.

-

This can be achieved using solid-phase extraction (SPE) with a C18 cartridge or through high-performance liquid chromatography (HPLC) fractionation.

4. LC-MS/MS Analysis:

-

Chromatography:

-

Use a reversed-phase HPLC column (e.g., C18).

-

Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile (B52724) or methanol (B129727) with 0.1% formic acid).

-

-

Mass Spectrometry:

-

Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.

-

Use selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) for detection.

-

Monitor the specific precursor-to-product ion transitions for both N7-HEG and the internal standard. For N7-HEG, a common transition is m/z 196 → 152.

-

In Vitro DNA Replication Assay

This assay can be used to assess the effect of a site-specific N7-HEG adduct on DNA synthesis by DNA polymerases.

1. Template-Primer Preparation:

-

Synthesize an oligonucleotide containing a single, site-specific N7-HEG adduct. This typically requires specialized phosphoramidite (B1245037) chemistry.

-

Anneal a shorter, radiolabeled (e.g., ³²P) or fluorescently labeled primer to the template strand upstream of the adduct.

2. Replication Reaction:

-

Incubate the template-primer duplex with a DNA polymerase, dNTPs, and the appropriate reaction buffer.

-

Run parallel reactions with an undamaged control template.

3. Analysis of Replication Products:

-

Stop the reactions at various time points.

-

Separate the reaction products by denaturing polyacrylamide gel electrophoresis (PAGE).

-

Visualize the products by autoradiography or fluorescence imaging.

-

The appearance of bands corresponding to full-length products indicates bypass of the adduct, while the accumulation of shorter bands at the site of the adduct indicates replication blockage.

DNA Repair Assay (Comet Assay)

The Comet assay, or single-cell gel electrophoresis, can be adapted to measure the repair of N7-HEG adducts.

1. Cell Treatment and Embedding:

-

Treat cells with a hydroxyethylating agent to induce N7-HEG adducts.

-

Embed the cells in a low-melting-point agarose (B213101) on a microscope slide.

2. Lysis:

-

Lyse the cells with a high-salt and detergent solution to remove membranes and cytoplasm, leaving behind the nucleoids.

3. Enzyme Treatment (Optional but Recommended):

-

To specifically detect N7-alkylguanine adducts, the nucleoids can be incubated with a DNA glycosylase that recognizes such lesions, such as N-methylpurine DNA glycosylase (MPG) or formamidopyrimidine DNA glycosylase (FPG), which can recognize the ring-opened form of N7-alkylguanines. This will create apurinic/apyrimidinic (AP) sites that are converted to strand breaks under alkaline conditions.

4. Alkaline Unwinding and Electrophoresis:

-

Place the slides in an alkaline buffer to unwind the DNA.

-

Perform electrophoresis under alkaline conditions. DNA with strand breaks will migrate out of the nucleoid, forming a "comet tail."

5. Visualization and Analysis:

-

Stain the DNA with a fluorescent dye (e.g., SYBR Green).

-

Visualize the comets using a fluorescence microscope and quantify the amount of DNA in the tail relative to the head, which is proportional to the level of DNA damage. By analyzing the reduction in comet tail length over time after removal of the damaging agent, the rate of DNA repair can be determined.

DNA Repair of N7-(2-Hydroxyethyl)guanine

The primary mechanism for the repair of N7-alkylguanine adducts is the Base Excision Repair (BER) pathway.[6][8]

Base Excision Repair (BER) Pathway:

-

Recognition and Excision: The repair process is initiated by a DNA glycosylase that recognizes the N7-HEG adduct and cleaves the N-glycosidic bond between the damaged base and the deoxyribose sugar. This releases the N7-HEG base and creates an apurinic/apyrimidinic (AP) site. While the specific DNA glycosylase responsible for N7-HEG in humans has not been definitively identified, N-methylpurine DNA glycosylase (MPG), also known as alkyladenine DNA glycosylase (AAG), is a likely candidate as it recognizes a broad range of N7-alkylguanines.

-

AP Site Incision: An AP endonuclease (APE1) then cleaves the phosphodiester backbone 5' to the AP site.

-

End Processing and DNA Synthesis: DNA polymerase β (Pol β) removes the 5'-deoxyribose phosphate (B84403) (dRP) residue and inserts the correct nucleotide (guanine).

-

Ligation: DNA ligase III seals the nick in the DNA strand, completing the repair process.

It is important to note that N7-HEG can also be lost from DNA through spontaneous depurination, where the N-glycosidic bond is hydrolyzed non-enzymatically, leading to the formation of an AP site. This AP site is then repaired by the BER pathway as described above.

Biological Consequences of N7-(2-Hydroxyethyl)guanine

The biological significance of N7-HEG is multifaceted and a subject of ongoing research.

-

Biomarker of Exposure: N7-HEG is a well-established and reliable biomarker of exposure to ethylene oxide.[2] Its levels in DNA or in urine (as the depurinated base) correlate with the dose of exposure.

-

Mutagenicity: Unlike some other DNA adducts, N7-HEG is generally considered to be of low mutagenic potential.[9] The hydroxyethyl (B10761427) group at the N7 position does not directly interfere with the Watson-Crick base pairing of guanine with cytosine. In vivo studies in E. coli have shown that N7-HEG is bypassed accurately during DNA replication.[10] However, the spontaneous depurination of N7-HEG can lead to the formation of mutagenic AP sites if not repaired before replication.

-

Replication Blockage: While not highly mutagenic, bulky N7-alkylguanine adducts can pose a block to replicative DNA polymerases.[9] The extent to which N7-HEG stalls replication forks in mammalian cells is an area of active investigation.

-

Indicator of Oxidative Stress: There is evidence to suggest that N7-HEG may also serve as a biomarker of cellular oxidative stress.[5] The endogenous formation of ethylene, a precursor to EO and subsequently N7-HEG, can be stimulated by processes like lipid peroxidation, which are hallmarks of oxidative stress.

-

DNA Damage Response: The formation of N7-HEG and the subsequent generation of AP sites during its repair can trigger the DNA Damage Response (DDR). This complex signaling network activates cell cycle checkpoints to allow time for repair and can induce apoptosis if the damage is too extensive.

Conclusion

N7-(2-Hydroxyethyl)guanine is a significant DNA adduct that serves as a critical biomarker for both exogenous exposure to ethylene oxide and endogenous metabolic processes linked to oxidative stress. While its direct mutagenic potential appears to be low, its formation and subsequent repair through the Base Excision Repair pathway contribute to the overall landscape of DNA damage and cellular responses. The quantitative analysis of N7-HEG, utilizing sensitive techniques like LC-MS/MS, remains a cornerstone for human health risk assessment and molecular epidemiology studies. Further research into the specific DNA glycosylases involved in its repair and the downstream signaling consequences of its formation will continue to enhance our understanding of the biological significance of this prevalent DNA lesion.

References

- 1. Fork-like DNA templates support bypass replication of lesions that block DNA synthesis on single-stranded templates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of [4,5,6,8-(13)C4]guanine, a reagent for the production of internal standards of guanyl DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Role of Base Excision Repair Pathway in the Processing of Complex DNA Damage Generated by Oxidative Stress and Anticancer Drugs [frontiersin.org]

- 4. mcgillradiobiology.ca [mcgillradiobiology.ca]

- 5. neb.com [neb.com]

- 6. researchgate.net [researchgate.net]

- 7. DNA glycosylases: in DNA repair and beyond. [sonar.rero.ch]

- 8. Levels of N7-(2-hydroxyethyl)guanine as a molecular dosimeter of drug delivery to human brain tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effects of N7-Alkylguanine Conformation and Metal Cofactors on the Translesion Synthesis by Human DNA Polymerase η - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. devtoolsdaily.com [devtoolsdaily.com]

The Role of N7-(2-Hydroxyethyl)guanine in Ethylene Oxide Carcinogenesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethylene (B1197577) oxide (EO), a potent alkylating agent and confirmed human carcinogen, exerts its genotoxic effects primarily through the formation of DNA adducts. Among these, N7-(2-hydroxyethyl)guanine (N7-HEG) is the most abundant. This technical guide provides an in-depth examination of the role of N7-HEG in EO-induced carcinogenesis, consolidating current scientific understanding for researchers, scientists, and professionals in drug development. We delve into the formation of N7-HEG from both exogenous and endogenous sources, its utility as a biomarker of EO exposure, its mutagenic potential, and the cellular mechanisms involved in its repair. This guide presents quantitative data in structured tables for comparative analysis, details key experimental protocols, and utilizes visualizations to elucidate complex biological pathways and experimental workflows. While N7-HEG itself is not considered a strongly mutagenic lesion, its presence in DNA can lead to secondary, more deleterious lesions, such as abasic sites, which can trigger mutagenic events and cellular transformation. Understanding the lifecycle of this key DNA adduct is paramount for assessing the carcinogenic risk of EO and for the development of targeted therapeutic strategies.

Introduction: Ethylene Oxide and the Formation of N7-(2-Hydroxyethyl)guanine

Ethylene oxide is a highly reactive molecule used extensively in industrial processes and for sterilization. Its carcinogenicity is attributed to its ability to directly alkylate DNA, forming a variety of adducts. The primary and most frequently observed of these is N7-(2-hydroxyethyl)guanine (N7-HEG).[1][2] This adduct is formed when the electrophilic carbons of the ethylene oxide ring are attacked by the nucleophilic N7 position of guanine (B1146940) in the DNA helix.

Interestingly, N7-HEG is not solely a product of external EO exposure. It is also formed endogenously through the metabolic oxidation of ethylene, which is a natural product of physiological processes like lipid peroxidation and methionine oxidation.[3][4] This baseline level of endogenous N7-HEG is an important consideration in assessing the risk associated with low-level environmental and occupational exposures to EO. The formation of N7-HEG serves as a critical biomarker for quantifying the extent of EO exposure and the resultant DNA damage.[3][5]

Quantitative Analysis of N7-HEG Formation

The quantification of N7-HEG adducts in various tissues following EO exposure is crucial for understanding its dose-response relationship and for risk assessment. The following tables summarize key quantitative data from rodent studies.

Table 1: Endogenous and EO-Induced N7-HEG Levels in Rats and Mice [1][6]

| Species | Tissue | Exposure (ppm EO) | N7-HEG Level (pmol/µmol guanine) |

| Rat (F-344) | Liver | 0 (Control) | 0.2 ± 0.1 |

| 3 | 1.06 ± 0.08 | ||

| 10 | 3.2 ± 0.2 | ||

| 33 | 10.1 ± 0.9 | ||

| 100 | 25.4 ± 2.1 | ||

| Spleen | 0 (Control) | 0.2 ± 0.1 | |

| 3 | 2.5 ± 0.2 | ||

| 10 | 7.8 ± 0.5 | ||

| 33 | 23.5 ± 1.8 | ||

| 100 | 59.8 ± 4.5 | ||

| Mouse (B6C3F1) | Lung | 0 (Control) | 0.3 ± 0.2 |

| 3 | 0.51 ± 0.04 | ||

| 10 | 1.5 ± 0.1 | ||

| 33 | 4.8 ± 0.4 | ||

| 100 | 11.8 ± 1.0 |

Table 2: Fold Increase of N7-HEG over Endogenous Levels at 3 ppm EO Exposure [1]

| Species | Tissue | Fold Increase |

| Rat (F-344) | Liver | 5.3 |

| Spleen | 12.5 | |

| Brain | 9.0 | |

| Lung | 8.0 | |

| Mouse (B6C3F1) | Liver | 1.3 |

| Spleen | 2.5 | |

| Brain | 2.0 | |

| Lung | 1.7 |

DNA Repair Pathways for N7-HEG

The persistence of DNA adducts is a key determinant of their carcinogenic potential. N7-HEG, being a small alkyl adduct, is primarily repaired through the Base Excision Repair (BER) pathway.

The BER pathway is initiated by a DNA glycosylase that recognizes and excises the damaged base. For N7-alkylated guanine adducts, including N7-HEG, the primary enzyme responsible for this initial step in humans is Alkyl Adenine Glycosylase (AAG), also known as N-methylpurine DNA glycosylase (MPG). Following the removal of the N7-HEG base, an apurinic/apyrimidinic (AP) site is created in the DNA backbone. This AP site is then processed by AP endonuclease 1 (APE1), which cleaves the phosphodiester backbone 5' to the AP site. The resulting single-strand break is then filled in by DNA polymerase β (Pol β), and the final nick is sealed by DNA ligase III (LIG3), thus restoring the original DNA sequence.

While Nucleotide Excision Repair (NER) is typically associated with bulkier, helix-distorting adducts, its role in the repair of N7-HEG is considered to be minimal.

Mutagenic Potential and Downstream Signaling

The direct mutagenic potential of N7-HEG is considered to be low. The hydroxyethyl (B10761427) group at the N7 position does not directly interfere with the Watson-Crick base pairing of guanine with cytosine during DNA replication.[7] However, the presence of N7-HEG can lead to the formation of secondary lesions with higher mutagenic potential.

The glycosidic bond of N7-HEG is destabilized, which can lead to spontaneous depurination, creating an abasic (AP) site. If this AP site is not repaired before DNA replication, it can lead to the insertion of an incorrect base opposite the lesion, resulting in a mutation. Furthermore, the imidazole (B134444) ring of the N7-HEG adduct can open to form a formamidopyrimidine (FAPy) derivative, which is more persistent and has a higher mutagenic potency.[8]

Direct signaling pathways specifically activated by the N7-HEG adduct have not been well-characterized. The cellular DNA damage response (DDR) is typically activated by more severe forms of DNA damage, such as double-strand breaks or bulky adducts that stall DNA replication. It is plausible that a high burden of N7-HEG adducts could indirectly trigger DDR signaling through the accumulation of secondary lesions like AP sites and single-strand breaks generated during BER. This could potentially activate the ATM (Ataxia Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related) signaling cascades, leading to cell cycle arrest and apoptosis if the damage is overwhelming. However, direct experimental evidence for this is currently lacking.

Experimental Protocols

The accurate detection and quantification of N7-HEG are fundamental to research in this field. The most common and sensitive methods are based on mass spectrometry.

Quantification of N7-HEG in DNA by LC-MS/MS

This protocol outlines the general steps for the analysis of N7-HEG in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

1. DNA Isolation:

-

Extract genomic DNA from tissues or cells using standard phenol-chloroform extraction or commercial DNA isolation kits.

-

Ensure high purity of the DNA, as contaminants can interfere with subsequent steps.

2. DNA Hydrolysis:

-

Hydrolyze the DNA to release the constituent bases and adducts. This is typically achieved by enzymatic digestion (e.g., with nuclease P1 and alkaline phosphatase) or by neutral thermal hydrolysis.

3. Sample Cleanup and Enrichment (Optional but Recommended):

-

Use solid-phase extraction (SPE) to remove interfering substances and enrich the N7-HEG adduct.

4. LC-MS/MS Analysis:

-

Separate the hydrolyzed DNA components using a reverse-phase high-performance liquid chromatography (HPLC) column.

-

Introduce the eluent into a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.

-

Use a stable isotope-labeled internal standard (e.g., [¹³C₄]-N7-HEG) for accurate quantification.

-

Monitor the specific precursor-to-product ion transitions for both the native N7-HEG and the internal standard.

5. Data Analysis:

-

Quantify the amount of N7-HEG by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

-

Normalize the adduct levels to the amount of guanine in the DNA sample, typically determined in the same run or a separate analysis.

Conclusion and Future Directions

N7-(2-hydroxyethyl)guanine is a critical molecule in the study of ethylene oxide carcinogenesis. Its role as the major DNA adduct makes it an invaluable biomarker for exposure and internal dose. While not strongly mutagenic itself, its potential to give rise to more mutagenic secondary lesions, such as abasic sites, underscores its importance in the initiation of cancer. The primary cellular defense against N7-HEG is the Base Excision Repair pathway.

Future research should focus on elucidating the potential for N7-HEG to indirectly activate DNA damage signaling pathways, particularly at high adduct burdens. A deeper understanding of the interplay between N7-HEG formation, its repair, and the induction of secondary lesions will be crucial for refining risk assessment models for ethylene oxide. For drug development professionals, understanding the mechanisms of EO-induced DNA damage and repair can inform the design of novel therapeutics and strategies for mitigating the genotoxic effects of alkylating agents. Further investigation into the factors that influence individual susceptibility to EO-induced DNA damage, such as genetic polymorphisms in DNA repair enzymes, is also a promising avenue of research.

References

- 1. DNA damage (naturally occurring) - Wikipedia [en.wikipedia.org]

- 2. Effects of ethylene oxide and ethylene inhalation on DNA adducts, apurinic/apyrimidinic sites and expression of base excision DNA repair genes in rat brain, spleen, and liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Dose-response relationships for N7-(2-hydroxyethyl)guanine induced by low-dose [14C]ethylene oxide: evidence for a novel mechanism of endogenous adduct formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Structural and kinetic studies of the effect of guanine-N7 alkylation and metal cofactors on DNA replication - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ethylene oxide as a major factor in DNA and RNA evolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Chemical Tools for the Study of DNA Repair - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Origins of a Key DNA Adduct: An In-depth Technical Guide to Endogenous vs. Exogenous Sources of N7-(2-Hydroxyethyl)guanine

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals detailing the formation, quantification, and biological pathways of N7-(2-Hydroxyethyl)guanine (N7-HEG), a critical biomarker for ethylene (B1197577) oxide exposure and a product of endogenous metabolic processes.

This whitepaper provides a detailed examination of the dual origins of N7-(2-Hydroxyethyl)guanine (N7-HEG), a significant DNA adduct. It serves as a technical resource for understanding its formation from both internal, metabolic processes and external environmental or occupational exposures. This guide offers a thorough review of the quantitative data, detailed experimental protocols for its detection, and visual representations of the key biological pathways involved.

Introduction: The Dual Nature of N7-(2-Hydroxyethyl)guanine

N7-(2-Hydroxyethyl)guanine (N7-HEG) is a DNA adduct formed by the reaction of ethylene oxide (EO) with the N7 position of guanine. EO is a potent alkylating agent and is classified as a human carcinogen. Consequently, N7-HEG is a well-established biomarker for assessing exposure to exogenous EO from industrial sources, sterilization processes, and tobacco smoke[1][2]. However, the presence of N7-HEG in unexposed individuals points to its formation from endogenous sources, complicating the interpretation of biomonitoring data[1]. Understanding the relative contributions of these two sources is paramount for accurate risk assessment and in the development of therapeutic agents that may inadvertently lead to the formation of such adducts.

Endogenous EO is primarily formed from the metabolic oxidation of ethylene, which is generated through normal physiological processes such as lipid peroxidation and methionine oxidation[1]. This baseline level of N7-HEG underscores the body's constant exposure to this DNA-damaging agent, even in the absence of external sources.

Quantitative Analysis of N7-HEG: A Comparative Overview

The quantification of N7-HEG in biological matrices is crucial for distinguishing between endogenous and exogenous exposures. The following tables summarize key quantitative data from various studies, highlighting the levels of N7-HEG found in different species and tissues under both baseline and exposed conditions.

Table 1: Endogenous and Exogenous N7-HEG Levels in Rodents

| Species | Tissue/Matrix | Exposure Conditions | N7-HEG Level | Analytical Method | Reference |

| F-344 Rat | Liver, Spleen, Stomach, Kidney, Colon, Heart, Lung | Control (vehicle) | 1.1 - 3.5 adducts / 10⁸ nucleotides | LC-MS/MS | [1] |

| F-344 Rat | Liver | 1.0 mg/kg EO (3 daily doses) | ~58 adducts / 10⁸ bases | LC-MS/MS | [1] |

| F-344 Rat | Spleen, Liver, Stomach | 0.0001 - 0.1 mg/kg ¹⁴C-EO (3 daily doses) | 0.002 - 4 adducts / 10⁸ nucleotides (exogenous) | LC-MS/MS & AMS | [3] |

| F-344 Rat | Liver, Spleen | High doses of ¹⁴C-EO | Significant increase in endogenous N7-HEG | LC-MS/MS & AMS | [3] |

Table 2: N7-HEG Levels in Human Samples

| Matrix | Population | Exposure Conditions | N7-HEG Level | Analytical Method | Reference |

| Urine | EO-exposed factory workers (post-shift) | Occupational exposure | Significantly greater than non-exposed | LC-MS/MS | [4] |

| Urine | Non-exposed factory and hospital workers | Background | Lower levels compared to exposed | LC-MS/MS | [4] |

| Brain Tumor | Recurrent glioblastoma multiforme patients | Control (chemotherapy-naive) | 0.42 pmol/mg DNA | HPLC-EC | [5] |

| Brain Tumor | Recurrent glioblastoma multiforme patient | Intratumoral BCNU in ethanol | 2.6 - 369.5 pmol/mg DNA | HPLC-EC | [5] |

Experimental Protocols for N7-HEG Quantification

The accurate measurement of N7-HEG adducts is predominantly achieved through sensitive analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following is a detailed methodology synthesized from established protocols.

DNA Extraction and Hydrolysis

-

DNA Isolation: Genomic DNA is extracted from tissues or cells using standard methods, such as phenol-chloroform extraction or commercially available kits. It is crucial to ensure high purity and integrity of the DNA.

-

DNA Quantification: The concentration and purity of the extracted DNA are determined spectrophotometrically by measuring the absorbance at 260 and 280 nm.

-

DNA Hydrolysis:

-

Enzymatic Hydrolysis: A multi-enzyme digestion approach is often employed for complete DNA hydrolysis into individual nucleosides. This typically involves a cocktail of DNase I, nuclease P1, and alkaline phosphatase. The digestion is usually carried out for 6-17 hours at 37°C[6].

-

Acid Hydrolysis: Alternatively, acid hydrolysis using formic acid at elevated temperatures (e.g., 140°C) can be used to release the purine (B94841) bases, including N7-HEG[7][8]. This method is faster but can lead to the degradation of some nucleobases if not carefully controlled. Microwave-assisted acid hydrolysis can significantly reduce the reaction time[9].

-

Sample Purification: Solid-Phase Extraction (SPE)

-

Conditioning: The SPE cartridge (commonly a C18 or mixed-mode cation exchange sorbent) is conditioned with methanol (B129727) followed by water or an appropriate buffer to activate the stationary phase[10][11][12][13][14].

-

Loading: The hydrolyzed DNA sample is loaded onto the conditioned SPE cartridge.

-

Washing: The cartridge is washed with a weak solvent (e.g., water or a low percentage of organic solvent) to remove interfering hydrophilic compounds and salts.

-

Elution: The N7-HEG adduct is eluted from the cartridge using a stronger organic solvent, such as methanol or acetonitrile (B52724). The eluate is then dried down and reconstituted in a suitable solvent for LC-MS/MS analysis.

LC-MS/MS Analysis

-

Chromatographic Separation: The reconstituted sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. Separation is typically achieved on a reversed-phase C18 column using a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol with 0.1% formic acid)[15][16][17].

-

Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

-

Multiple Reaction Monitoring (MRM): For quantitative analysis, the mass spectrometer is operated in MRM mode. This involves monitoring a specific precursor-to-product ion transition for N7-HEG and its stable isotope-labeled internal standard. This highly selective detection method provides excellent sensitivity and specificity.

Signaling Pathways and Formation Mechanisms

The formation of N7-HEG is a direct consequence of the presence of ethylene oxide. The following diagrams illustrate the key pathways leading to the generation of this reactive epoxide from both endogenous and exogenous sources.

Caption: Endogenous formation pathways of N7-(2-Hydroxyethyl)guanine.

Exogenous sources of ethylene oxide contribute directly to the cellular pool of this reactive molecule, bypassing the endogenous production pathways.

Caption: Exogenous sources of N7-(2-Hydroxyethyl)guanine.

Experimental Workflow for N7-HEG Analysis

The following diagram outlines the typical experimental workflow for the quantification of N7-HEG from biological samples.

Caption: Experimental workflow for N7-HEG quantification.

Conclusion and Future Directions

The presence of N7-HEG in biological systems is a result of both exposure to exogenous ethylene oxide and endogenous metabolic processes. Distinguishing between these sources is a critical challenge in toxicology and clinical research. The methodologies outlined in this guide, particularly the use of highly sensitive LC-MS/MS techniques, provide the necessary tools for accurate quantification.

Future research should focus on refining our understanding of the factors that influence endogenous N7-HEG formation, including genetic polymorphisms in metabolic enzymes like cytochrome P450s, dietary factors, and disease states that increase oxidative stress. A deeper understanding of these variables will enhance the utility of N7-HEG as a biomarker and provide a more nuanced assessment of the risks associated with ethylene oxide exposure. Furthermore, the application of these analytical techniques in drug development is essential for evaluating the potential of new chemical entities to form DNA adducts.

References

- 1. Determination of endogenous and exogenously derived N7-(2-hydroxyethyl)guanine adducts in ethylene oxide-treated rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. HEALTH EFFECTS - Toxicological Profile for Ethylene Oxide - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Dose-response relationships for N7-(2-hydroxyethyl)guanine induced by low-dose [14C]ethylene oxide: evidence for a novel mechanism of endogenous adduct formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Comparative analysis of urinary N7-(2-hydroxyethyl)guanine for ethylene oxide- and non-exposed workers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Levels of N7-(2-hydroxyethyl)guanine as a molecular dosimeter of drug delivery to human brain tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Microwave Assisted DNA Hydrolysis for Global Methylation Analysis by Gas Chromatography/Tandem Mass Spectrometry [scielo.org.mx]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]

- 12. Solid Phase Extraction Guide | Thermo Fisher Scientific - TW [thermofisher.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. scpscience.com [scpscience.com]

- 15. researchgate.net [researchgate.net]

- 16. escholarship.org [escholarship.org]

- 17. LC-MS/MS for Assessing the Incorporation and Repair of N2-Alkyl-2′-deoxyguanosine in Genomic DNA - PMC [pmc.ncbi.nlm.nih.gov]

N7-(2-Hydroxyethyl)guanine: An In-depth Technical Guide to its Role as a Biomarker of Ethylene Oxide Exposure

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ethylene (B1197577) oxide (EO), a potent alkylating agent and confirmed human carcinogen, is a widely used industrial chemical and a component of tobacco smoke. Exposure to EO can lead to the formation of DNA adducts, with N7-(2-hydroxyethyl)guanine (N7-HEG) being the most abundant. This technical guide provides a comprehensive overview of N7-HEG as a biomarker for assessing exposure to both exogenous and endogenous ethylene oxide. It details the metabolic pathways leading to N7-HEG formation, presents quantitative data on its levels in various biological matrices, outlines detailed experimental protocols for its analysis, and discusses the cellular responses to this form of DNA damage. This document is intended to serve as a critical resource for researchers and professionals in toxicology, drug development, and occupational health for monitoring EO exposure and understanding its potential health risks.

Introduction to Ethylene Oxide and the N7-HEG Biomarker

Ethylene oxide is a highly reactive molecule used in the chemical industry for the synthesis of various products and for sterilization in healthcare settings.[1] Humans are also exposed to EO from endogenous sources, such as the metabolic oxidation of ethylene produced by gut bacteria and lipid peroxidation.[2] Due to its alkylating properties, EO can covalently bind to macromolecules, including DNA, to form adducts. The primary and most stable DNA adduct formed is N7-(2-hydroxyethyl)guanine (N7-HEG).[2] This adduct can be excised from DNA either spontaneously or through enzymatic repair mechanisms and is subsequently excreted in urine.[3][4] The quantification of N7-HEG in biological samples, such as blood and urine, serves as a reliable biomarker for both recent and chronic exposure to ethylene oxide.[3]

Metabolic Pathway and Formation of N7-HEG

Ethylene oxide, whether from external exposure or internal production, is a reactive electrophile that can directly alkylate the N7 position of guanine (B1146940) in DNA. This non-enzymatic reaction results in the formation of the N7-HEG adduct. The formation of N7-HEG is a critical initiating event in the genotoxicity of ethylene oxide.

Quantitative Data on N7-HEG Levels

The concentration of N7-HEG in biological samples is a direct measure of ethylene oxide exposure. Levels vary significantly depending on the exposure source (occupational, smoking, or endogenous) and the biological matrix analyzed.

Table 1: N7-HEG Levels in Human Urine from Occupational Exposure

| Population | Exposure Level | N7-HEG Concentration (μg/g creatinine) | Reference |

| EO-exposed factory workers (post-shift) | Not specified | Significantly higher than non-exposed | [3][4] |

| Non-exposed factory workers | Background | Lower than exposed workers | [3][4] |

| EO-exposed hospital workers | Not specified | Lower than factory workers | [3][4] |

| Non-exposed hospital workers | Background | Lower than exposed workers | [3][4] |

Table 2: N7-HEG Levels in Human White Blood Cells (WBCs) from Smoking Exposure

| Population | N7-HEG Concentration (adducts/10⁸ nucleotides) | Reference |

| Heavy Smokers (Lymphocytes + Monocytes) | 4.38 ± 4.29 | [1] |

| Non-smokers (Lymphocytes + Monocytes) | 1.35 ± 0.78 | [1] |

| Smokers (Lymphocytes) | 31 ± 5.7 (SE) | [5] |

| Non-smokers (Lymphocytes) | 13 ± 1.6 (SE) | [5] |

| Smokers (Granulocytes) | 9.6 ± 1.9 | [5] |

| Non-smokers (Granulocytes) | 7.6 ± 1.9 | [5] |

Table 3: Background Levels of N7-HEG in Unexposed Animals and Humans

| Species | Tissue/Matrix | Background N7-HEG Level | Reference |

| Rats | Various tissues | 1.1 - 3.5 adducts/10⁸ nucleotides | [2] |

| Rats | Spleen, Liver, Stomach DNA | Insignificant compared to exogenous exposure at high doses | [6] |

| Humans | Brain tumor (chemotherapy-naive) | 0.42 pmol/mg DNA | [7] |

Experimental Protocols for N7-HEG Analysis

The accurate quantification of N7-HEG requires sensitive and specific analytical methods. The most commonly employed techniques are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Analysis of N7-HEG in Urine by LC-MS/MS

This method is highly sensitive and specific for the direct measurement of N7-HEG in urine.

Sample Preparation:

-

Thawing and Centrifugation: Frozen urine samples are thawed at room temperature and centrifuged to remove particulate matter.

-

Internal Standard Spiking: A known amount of a stable isotope-labeled internal standard (e.g., [¹³C₄,¹⁵N₅]N7-HEG) is added to an aliquot of the urine supernatant.

-

Solid-Phase Extraction (SPE): The sample is loaded onto an SPE cartridge (e.g., C18) to enrich the analyte and remove interfering matrix components. The cartridge is washed with a weak solvent (e.g., water) and the analyte is eluted with a stronger solvent (e.g., methanol (B129727) or acetonitrile).

-

Evaporation and Reconstitution: The eluate is evaporated to dryness under a stream of nitrogen and the residue is reconstituted in a suitable solvent for LC-MS/MS analysis (e.g., mobile phase).

LC-MS/MS Analysis:

-

Chromatography: A reverse-phase C18 column is typically used for chromatographic separation. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile (B52724) or methanol with 0.1% formic acid) is employed.

-

Mass Spectrometry: A tandem mass spectrometer operating in positive electrospray ionization (ESI+) mode is used. The analysis is performed in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for both N7-HEG and its internal standard.

References

- 1. Cigarette smoking related polycyclic aromatic hydrocarbon-DNA adducts in peripheral mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Determination of endogenous and exogenously derived N7-(2-hydroxyethyl)guanine adducts in ethylene oxide-treated rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Comparative analysis of urinary N7-(2-hydroxyethyl)guanine for ethylene oxide- and non-exposed workers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. DNA adducts in lymphocytes and granulocytes of smokers and nonsmokers detected by the 32P-postlabelling assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Dose-response relationships for N7-(2-hydroxyethyl)guanine induced by low-dose [14C]ethylene oxide: evidence for a novel mechanism of endogenous adduct formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Levels of N7-(2-hydroxyethyl)guanine as a molecular dosimeter of drug delivery to human brain tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vivo Stability and Degradation of N7-(2-Hydroxyethyl)guanine Adducts: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo stability and degradation of N7-(2-Hydroxyethyl)guanine (N7-HEG), a significant DNA adduct resulting from exposure to ethylene (B1197577) oxide and other alkylating agents. Understanding the fate of this adduct within a biological system is critical for assessing mutagenic and carcinogenic risk, developing biomarkers of exposure, and informing therapeutic strategies.

Formation and Chemical Instability of N7-HEG Adducts

N7-(2-Hydroxyethyl)guanine is the primary DNA adduct formed upon exposure to the industrial chemical and environmental carcinogen, ethylene oxide (EO). It is also generated endogenously through the metabolism of ethylene. The formation of N7-HEG occurs via the alkylation of the N7 position of guanine (B1146940), the most nucleophilic site in DNA. This modification introduces a positive charge into the imidazole (B134444) ring of the guanine base, which critically destabilizes the N-glycosidic bond that links the base to the deoxyribose sugar of the DNA backbone. This inherent chemical instability is a key determinant of the adduct's fate in vivo.

Degradation and Removal of N7-HEG Adducts In Vivo

The removal of N7-HEG from DNA in a living system is governed by two main processes: spontaneous chemical depurination and enzymatic repair.

Spontaneous Depurination

The primary and most well-characterized pathway for the removal of N7-HEG is spontaneous depurination. The positive charge on the imidazole ring weakens the N-glycosidic bond, leading to its cleavage and the release of the free N7-HEG base. This process leaves behind a non-instructive and highly mutagenic apurinic (AP) site in the DNA. If not repaired, AP sites can lead to the insertion of an incorrect base during DNA replication, resulting in mutations. The released N7-HEG is then excreted from the body, primarily in the urine, making it a valuable biomarker for monitoring exposure to ethylene oxide.

Enzymatic Repair by the Base Excision Repair (BER) Pathway

While spontaneous depurination is a major route of removal, the Base Excision Repair (BER) pathway also plays a role in the active removal of N7-HEG adducts. The BER pathway is the primary mechanism for repairing small, non-helix-distorting base lesions. The process is initiated by a DNA glycosylase that recognizes and excises the damaged base. For N7-alkylguanine adducts, including N7-HEG, alkyladenine DNA glycosylase (AAG) in humans (and its prokaryotic homolog AlkA) is the key enzyme that recognizes the lesion and cleaves the N-glycosidic bond. Following the removal of the N7-HEG base, the resulting AP site is further processed by AP endonuclease, DNA polymerase, and DNA ligase to restore the original DNA sequence. The relative contribution of spontaneous depurination versus enzymatic repair in the overall removal of N7-HEG in vivo is an area of ongoing research.

Quantitative Data on N7-HEG Stability and Levels

The following tables summarize key quantitative data related to the stability and measurement of N7-HEG and similar N7-guanine adducts in vivo.

| Parameter | Organism/System | Tissue/Matrix | Value | Citation |

| Background Levels of N7-HEG | ||||

| Endogenous N7-HEG | Rat | Various tissues | 1.1-3.5 adducts/10⁸ nucleotides | [1] |

| Endogenous N7-HEG | Human | Brain tumor (control) | 0.42 pmol/mg DNA | [2] |

| Induced Levels of N7-HEG | ||||

| EO-induced N7-HEG | Rat | Spleen, liver, stomach | 0.002 to 4 adducts/10⁸ nucleotides | |

| BCNU-induced N7-HEG | Human | Brain tumor (adjacent to injection) | 369.5 pmol/mg DNA | [2] |

| Half-Life of N7-Guanine Adducts | ||||

| N7-methylguanine | In duplex DNA | - | Several days | |

| N7γ-SFO-Gua (urinary excretion) | Mouse | Urine | ~60 hours | [3] |

Experimental Protocols for N7-HEG Analysis

Accurate quantification of N7-HEG adducts is essential for research in this field. The following are outlines of commonly used experimental protocols.

Quantification of N7-HEG in DNA by LC-MS/MS

This is a highly sensitive and specific method for the detection and quantification of N7-HEG.

-

DNA Isolation: Isolate genomic DNA from the tissue of interest using standard protocols (e.g., phenol-chloroform extraction or commercial kits).

-

DNA Hydrolysis: Hydrolyze the DNA to release the nucleobases. This can be achieved by neutral thermal hydrolysis (heating the DNA in a neutral buffer) to specifically release N7-adducted purines.

-

Internal Standard Spiking: Add a known amount of a stable isotope-labeled internal standard (e.g., [¹³C₄,¹⁵N₅]N7-HEG) to the sample for accurate quantification.

-

Solid-Phase Extraction (SPE) Cleanup: Purify the sample using a C18 SPE cartridge to remove interfering substances.

-

LC-MS/MS Analysis:

-

Chromatography: Separate the N7-HEG from other nucleobases using a reverse-phase HPLC column (e.g., C18) with a gradient of aqueous mobile phase (e.g., water with 0.1% formic acid) and organic mobile phase (e.g., acetonitrile (B52724) with 0.1% formic acid).

-

Mass Spectrometry: Detect and quantify the N7-HEG and the internal standard using a tandem mass spectrometer operating in positive electrospray ionization (ESI) mode with selected reaction monitoring (SRM). The specific mass transitions for N7-HEG and its internal standard are monitored.

-

-

Quantification: Calculate the amount of N7-HEG in the original DNA sample by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Measurement of N7-HEG by HPLC with Electrochemical Detection (HPLC-ED)

This method offers high sensitivity for the detection of electrochemically active compounds like N7-HEG.

-

DNA Isolation and Hydrolysis: Follow the same procedures as for LC-MS/MS to isolate and hydrolyze the DNA.

-

Sample Cleanup: Purify the hydrolysate to remove unmodified nucleobases and other interfering compounds.

-

HPLC Separation:

-

Inject the purified sample onto a reverse-phase HPLC column (e.g., C18).

-

Elute the N7-HEG using an isocratic or gradient mobile phase (e.g., a phosphate (B84403) buffer with a small percentage of organic solvent).

-

-

Electrochemical Detection:

-

Pass the column effluent through an electrochemical detector equipped with a glassy carbon working electrode.

-

Apply a specific potential to the working electrode to oxidize the N7-HEG, generating a current that is proportional to its concentration.

-

-

Quantification: Determine the concentration of N7-HEG in the sample by comparing the peak area to a standard curve of known N7-HEG concentrations.[4]

Visualizing the Degradation and Repair Pathways

The following diagrams, generated using the DOT language, illustrate the key pathways involved in the in vivo fate of N7-HEG adducts.

References

- 1. Determination of endogenous and exogenously derived N7-(2-hydroxyethyl)guanine adducts in ethylene oxide-treated rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Levels of N7-(2-hydroxyethyl)guanine as a molecular dosimeter of drug delivery to human brain tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ir.lib.nycu.edu.tw [ir.lib.nycu.edu.tw]

- 4. Determination of N7-(2-hydroxyethyl)guanine by HPLC with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Toxicokinetics of Ethylene Oxide and N7-(2-Hydroxyethyl)guanine Formation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ethylene (B1197577) oxide (EO), a potent alkylating agent, is a crucial industrial chemical and a known human carcinogen. Understanding its toxicokinetics—the absorption, distribution, metabolism, and excretion (ADME) of the compound—is paramount for assessing its risk to human health. A key aspect of its toxicity is the formation of DNA adducts, with N7-(2-hydroxyethyl)guanine (N7-HEG) being the most abundant. This guide provides a comprehensive overview of the toxicokinetics of ethylene oxide and the formation of N7-HEG, presenting quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Toxicokinetics of Ethylene Oxide

Ethylene oxide is readily absorbed into the bloodstream following inhalation, the primary route of human exposure.[1][2] Once absorbed, it is rapidly distributed to various tissues throughout the body. The elimination of EO from the body is relatively fast, with half-life values varying across species.

Absorption and Distribution

In humans, approximately 75% of inhaled ethylene oxide is absorbed into the bloodstream.[1] Animal studies have shown that absorbed EO is widely distributed to tissues including the brain, muscle, and testes.[1]

Metabolism

The metabolism of ethylene oxide proceeds via two primary pathways: hydrolysis and glutathione (B108866) (GSH) conjugation.[1][2]

-

Hydrolysis Pathway: This pathway involves the enzymatic and non-enzymatic conversion of ethylene oxide to ethylene glycol. Microsomal epoxide hydrolase (mEH) is a key enzyme in the enzymatic hydrolysis of EO.[1][3][4] Ethylene glycol can be further metabolized to other compounds.[2] In humans, the hydrolytic pathway is the predominant route of EO metabolism.[1]

-

Glutathione Conjugation Pathway: In this pathway, ethylene oxide is conjugated with glutathione, a reaction catalyzed by glutathione S-transferases (GSTs).[2][5][6] This conjugation leads to the formation of S-(2-hydroxyethyl)glutathione, which is further metabolized and excreted.[2] This pathway is more prominent in rodents compared to humans.[1]

Excretion

The metabolites of ethylene oxide are primarily excreted in the urine.[1][2]

Formation of N7-(2-Hydroxyethyl)guanine (N7-HEG)

Ethylene oxide is a direct-acting alkylating agent that can react with cellular macromolecules, including DNA. The most prevalent DNA adduct formed is N7-(2-hydroxyethyl)guanine (N7-HEG), resulting from the alkylation of the N7 position of guanine.[7] The formation of N7-HEG is considered a key initiating event in the mutagenic and carcinogenic effects of ethylene oxide.

Quantitative Toxicokinetic Data

The following tables summarize key quantitative data on the toxicokinetics of ethylene oxide and the formation of N7-HEG in various species.

Table 1: Ethylene Oxide Toxicokinetic Parameters

| Species | Parameter | Value | Reference |

| Rat (Male) | Elimination Half-life (t½) | 13.8 ± 0.3 min (at 100 ppm) | [5] |

| Rat (Female) | Elimination Half-life (t½) | 10.8 ± 2.4 min (at 100 ppm) | [5] |

| Mouse (Male) | Elimination Half-life (t½) | 3.12 ± 0.2 min (at 100 ppm) | [5] |

| Mouse (Female) | Elimination Half-life (t½) | 2.4 ± 0.2 min (at 100 ppm) | [5] |

| Human | Blood:air partition coefficient | 2.5–3.3 | [1] |

Table 2: N7-(2-Hydroxyethyl)guanine (N7-HEG) Adduct Levels in Rodents

| Species | Tissue | Exposure | N7-HEG Level (adducts/10⁶ nucleotides) | Reference |

| Rat | Liver | 600 ppm VAM (14 days) | 22.19 ± 7.31 | [8] |

| Mouse | Urine | 30 mg/kg SFO (single dose, day 1) | 1.02 ± 0.14 ng/mg creatinine | [9] |

| Mouse | Urine | 30 mg/kg SFO (single dose, day 2) | 0.73 ± 0.68 ng/mg creatinine | [9] |

| Calf Thymus DNA | In vitro | 60 µmol SFO (72 h) | 2670 | [9] |

Experimental Protocols

In Vivo Ethylene Oxide Inhalation Study in Rodents

A typical in vivo inhalation study involves exposing rodents (e.g., rats or mice) to specific concentrations of ethylene oxide gas in a controlled chamber for a defined duration.

-

Animal Model: Fischer 344 rats or B6C3F1 mice are commonly used.

-

Exposure System: Whole-body inhalation chambers are utilized to ensure uniform exposure.

-

Exposure Parameters:

-

Concentration: A range of EO concentrations are tested, often including a control group exposed to air only.

-

Duration: Exposure can be acute (e.g., 4 hours) or sub-chronic (e.g., 6 hours/day, 5 days/week for several weeks).

-

-

Post-Exposure Monitoring: Animals are observed for clinical signs of toxicity. Tissues are collected at specified time points for analysis.

DNA Isolation and Purification for Adduct Analysis

High-quality DNA is essential for accurate adduct analysis. The following is a general protocol for DNA isolation from tissues.

-

Tissue Homogenization: The tissue sample is homogenized in a suitable buffer.

-

Cell Lysis: Cells are lysed using a lysis buffer containing detergents (e.g., SDS) and proteinase K to digest proteins.

-

DNA Purification: DNA is purified from other cellular components using methods such as:

-

Phenol-Chloroform Extraction: A classic method to remove proteins.

-

Column-Based Purification: Commercially available kits (e.g., Qiagen) with silica-based membranes are widely used for their efficiency and convenience.

-

-

DNA Precipitation: DNA is precipitated from the aqueous solution using ice-cold ethanol (B145695) or isopropanol (B130326) in the presence of salt (e.g., sodium acetate).

-

DNA Washing and Resuspension: The DNA pellet is washed with 70% ethanol to remove residual salts and then resuspended in a suitable buffer (e.g., TE buffer or nuclease-free water).

-

DNA Quantification and Purity Assessment: The concentration and purity of the isolated DNA are determined using UV spectrophotometry (measuring absorbance at 260 and 280 nm).

Analysis of N7-(2-Hydroxyethyl)guanine by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of DNA adducts.

-

DNA Hydrolysis: The purified DNA is hydrolyzed to release the adducted nucleobases. This can be achieved through enzymatic digestion or acid hydrolysis.

-

Sample Preparation: The hydrolyzed sample is processed to remove interfering substances. This may involve solid-phase extraction (SPE).

-

LC Separation: The sample is injected into a high-performance liquid chromatography (HPLC) system. A reversed-phase C18 column is typically used to separate N7-HEG from other nucleosides and adducts. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile (B52724) or methanol) is employed. A typical gradient might start with a low percentage of the organic phase, which is gradually increased to elute the analytes.

-

MS/MS Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer. The mass spectrometer is operated in positive electrospray ionization (ESI) mode. Specific precursor-to-product ion transitions for N7-HEG are monitored using multiple reaction monitoring (MRM) for quantification. An isotopically labeled internal standard is often used to ensure accuracy.

Visualizations

The following diagrams illustrate the key metabolic pathways of ethylene oxide and a typical experimental workflow for its in vivo study.

References

- 1. atsdr.cdc.gov [atsdr.cdc.gov]

- 2. TOXICOKINETICS, SUSCEPTIBLE POPULATIONS, BIOMARKERS, CHEMICAL INTERACTIONS - Toxicological Profile for Ethylene Oxide - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A physiologically based pharmacokinetic model for ethylene oxide in mouse, rat, and human | RTI [rti.org]

- 5. In vivo and in vitro kinetics of ethylene oxide metabolism in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Enzymes Involved in Processing Glutathione Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ethylene oxide and propylene oxide derived N7-alkylguanine adducts are bypassed accurately in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tera.org [tera.org]

- 9. In vivo formation of N7-guanine DNA adduct by safrole 2',3'-oxide in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

A Historical Perspective on N7-Guanine Adducts Research: An In-depth Technical Guide